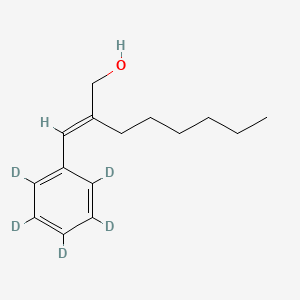
2-Hexylcinnamyl-alcohol-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hexylcinnamyl-alcohol-d5 is a deuterated labeled version of 2-Hexylcinnamyl-alcohol. Deuterium, a stable isotope of hydrogen, is incorporated into the compound, making it useful for various research applications, particularly in the field of pharmacokinetics and drug metabolism .
Preparation Methods
The preparation of 2-Hexylcinnamyl-alcohol-d5 involves the incorporation of deuterium into the 2-Hexylcinnamyl-alcohol molecule. This can be achieved through various synthetic routes, including catalytic hydrogenation using deuterium gas or deuterated reagents. Industrial production methods often involve the use of specialized equipment and conditions to ensure the high purity and yield of the deuterated compound .
Chemical Reactions Analysis
2-Hexylcinnamyl-alcohol-d5 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Hexylcinnamyl-alcohol-d5 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and studies involving hydrogen transfer.
Biology: Employed in metabolic studies to track the incorporation and transformation of the compound in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Hexylcinnamyl-alcohol-d5 involves its interaction with various molecular targets and pathways. The deuterium atoms in the compound can influence its metabolic stability and pharmacokinetic profile. This can lead to differences in the rate of metabolism and the formation of metabolites compared to the non-deuterated version .
Comparison with Similar Compounds
2-Hexylcinnamyl-alcohol-d5 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
2-Hexylcinnamyl-alcohol: The non-deuterated version, which lacks the stable isotope labeling.
Cinnamyl alcohol: A related compound with a similar structure but without the hexyl group.
Hexyl alcohol: A simpler alcohol with a hexyl group but lacking the cinnamyl moiety.
The deuterium labeling in this compound provides unique advantages in research applications, particularly in studies requiring precise tracking and quantitation .
Properties
Molecular Formula |
C15H22O |
|---|---|
Molecular Weight |
223.36 g/mol |
IUPAC Name |
(2E)-2-[(2,3,4,5,6-pentadeuteriophenyl)methylidene]octan-1-ol |
InChI |
InChI=1S/C15H22O/c1-2-3-4-6-11-15(13-16)12-14-9-7-5-8-10-14/h5,7-10,12,16H,2-4,6,11,13H2,1H3/b15-12+/i5D,7D,8D,9D,10D |
InChI Key |
KTCAZEVYBWMPOY-AVBAJIQZSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])/C=C(\CCCCCC)/CO)[2H])[2H] |
Canonical SMILES |
CCCCCCC(=CC1=CC=CC=C1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


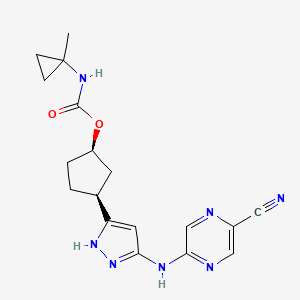

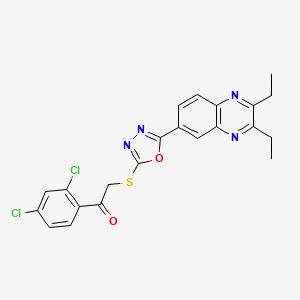

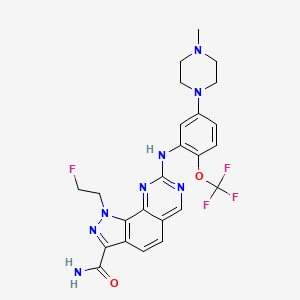

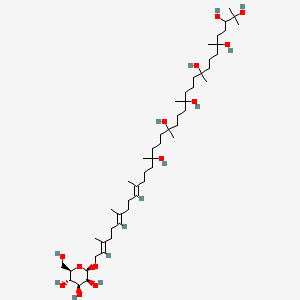
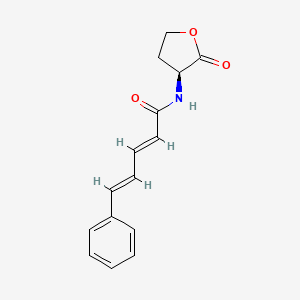
![5-[(4S)-3,3-difluoro-1-methylpiperidin-4-yl]oxy-7-methoxy-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]quinazolin-4-amine](/img/structure/B12382435.png)
![2-[2-[[5-[[4-[(4-Fluorophenyl)methyl]-1-oxophthalazin-2-yl]methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]ethyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B12382440.png)
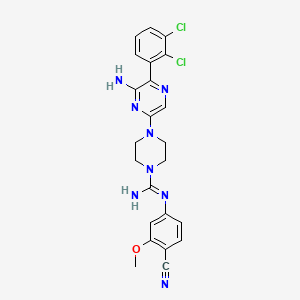

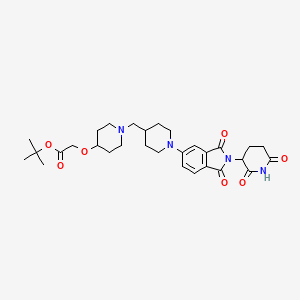
![S-[(E)-4-[(7S,10S)-4,4-dimethyl-2,5,8,12-tetraoxo-7-propan-2-yl-9-oxa-16-thia-3,6,13,18-tetrazabicyclo[13.2.1]octadeca-1(17),15(18)-dien-10-yl]but-3-enyl] (2S)-2-amino-3-methylbutanethioate;hydrochloride](/img/structure/B12382469.png)
